molecular formula C7H10AsNO6S B1620175 PhenarsoneSulfoxylate CAS No. 497-97-2

PhenarsoneSulfoxylate

Katalognummer: B1620175
CAS-Nummer: 497-97-2
Molekulargewicht: 311.15 g/mol
InChI-Schlüssel: MSEAHRGTAGLWGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PhenarsoneSulfoxylate is a complex organic compound with the molecular formula C7H10AsNO6S and a molecular weight of 311.15 g/mol. This compound is characterized by the presence of an arsono group, a hydroxy group, and a methanesulfinic acid moiety, making it a unique and versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

The preparation of PhenarsoneSulfoxylate involves several synthetic routes and reaction conditionsIndustrial production methods may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions, followed by purification steps to obtain the final product.

Analyse Chemischer Reaktionen

PhenarsoneSulfoxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of arsenic.

    Reduction: Reduction reactions can convert the arsono group to other functional groups.

    Substitution: The hydroxy and arsono groups can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

PhenarsoneSulfoxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of PhenarsoneSulfoxylate involves its interaction with various molecular targets and pathways. The arsono group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s unique structure allows it to participate in redox reactions, affecting cellular redox balance and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

PhenarsoneSulfoxylate can be compared with other similar compounds, such as:

    Arsanilic acid: Similar in having an arsono group but lacks the methanesulfinic acid moiety.

    Sulfanilic acid: Contains a sulfonic acid group instead of the arsono group.

    Methanesulfinic acid derivatives: Compounds with similar sulfinic acid moieties but different aromatic substitutions.

The uniqueness of this compound lies in its combination of the arsono and methanesulfinic acid groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

497-97-2

Molekularformel

C7H10AsNO6S

Molekulargewicht

311.15 g/mol

IUPAC-Name

(5-arsono-2-hydroxyanilino)methanesulfinic acid

InChI

InChI=1S/C7H10AsNO6S/c10-7-2-1-5(8(11,12)13)3-6(7)9-4-16(14)15/h1-3,9-10H,4H2,(H,14,15)(H2,11,12,13)

InChI-Schlüssel

MSEAHRGTAGLWGR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[As](=O)(O)O)NCS(=O)O)O

Kanonische SMILES

C1=CC(=C(C=C1[As](=O)(O)O)NCS(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.